Antimony potassium oxide

Descripción general

Descripción

Antimony potassium tartrate, also known as potassium antimonyl tartrate, potassium antimontarterate, or tartar emetic, has the formula K2Sb2(C4H2O6)2 . The compound has long been known as a powerful emetic, and was used in the treatment of schistosomiasis and leishmaniasis . It is used as a resolving agent and typically is obtained as a hydrate .

Synthesis Analysis

Antimony oxide nanoparticles were synthesized in the presence of the polyvinyl alcohol in water solution through the reaction between SbCl3 and NaOH . The size of the particle ranges from 10 to 80 nm, and the largest one can even reach 200 nm, which may begin to grow in the initial stage of the reflux .

Molecular Structure Analysis

The molecular structure of Antimony potassium tartrate is represented by the formula K2Sb2(C4H2O6)2 . The compound is typically obtained as a hydrate .

Chemical Reactions Analysis

Potassium antimonate is synthesized through the reaction of antimony trioxide with potassium hydroxide . This process involves the careful regulation of reaction conditions to ensure the desired product .

Physical And Chemical Properties Analysis

Antimony Oxide appears as a white crystalline solid in its pure form . It has a molecular weight of approximately 291.52 g/mol . This compound exhibits poor solubility in water but dissolves readily in acids . It showcases two polymorphs: a stable senarmontite form and a metastable valentinite form .

Aplicaciones Científicas De Investigación

Battery Technology :

- As an anode material in potassium-ion batteries, antimony-based electrodes exhibit high capacities, making them promising for next-generation energy storage systems. Specifically, antimony electrodes demonstrate a reversible storage capacity of 650 mAh/g, which is significant for potassium-ion anode material (McCulloch et al., 2015). Additionally, antimony/carbon composites show excellent cycling performance and rate capacity as Na-ion batteries anodes due to their unique dual-carbon-modified structure and extensive SbOC bridge bonds (Wu et al., 2018).

Catalysis :

- Antimony potassium oxide has been used as a catalyst in oxidative coupling of methane to C2 hydrocarbons. Potassium-doped antimony oxide catalysts demonstrate increased yield and selectivity for C2 products under specific reaction conditions (Lo et al., 1988). Additionally, potassium and antimony mixed oxides exhibit catalytic activity in 2-propanol conversion, demonstrating the importance of calcination temperature and structural variations on catalytic performance (Aitlaalim et al., 2020).

Environmental Remediation :

- Antimony potassium oxide has been explored for antimony remediation using adsorption and co-precipitation techniques. Specifically, ferrate(VI) has been used to reduce toxic Sb(III) to less toxic Sb(V) and achieve total antimony concentrations below the maximum contaminant levels for drinking water (Johnson & Lorenz, 2015). Moreover, manganese-oxide and FeMn binary oxide surfaces enriched with Mn(II) have shown potential in adsorbing antimony(V), providing insights into the mechanism and enhancing removal efficiency (Liu et al., 2015).

Other Applications :

- In plant tissue culture, metal oxide microelectrodes, including those fabricated from antimony oxide films, have been developed to monitor pH changes in agar media. This represents an application in bio-sensing technology with potential for in situ and continuous pH measurement in various bio applications (Wang & Ha, 2007).

Safety And Hazards

Antimony potassium tartrate is considered hazardous . It may cause respiratory irritation and damage to organs through prolonged or repeated exposure . It is harmful if swallowed or inhaled . Therefore, it is advised to use personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, and avoid getting it in eyes, on skin, or on clothing .

Propiedades

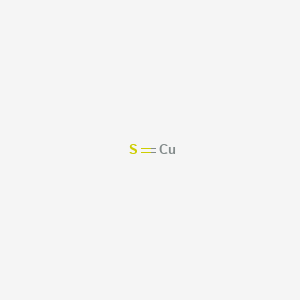

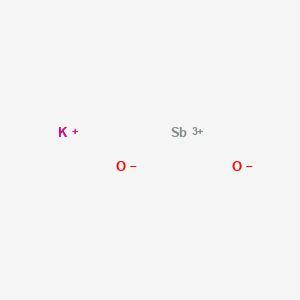

IUPAC Name |

potassium;antimony(3+);oxygen(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/K.2O.Sb/q+1;2*-2;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTLDUMDCHXGAGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[K+].[Sb+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

KO2Sb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80890542 | |

| Record name | Antimony potassium oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80890542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.857 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Antimony potassium oxide | |

CAS RN |

1333-78-4 | |

| Record name | Antimony potassium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001333784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antimony potassium oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Antimony potassium oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80890542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Antimony potassium oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.188 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Butane, 1-[2-(2-chloroethoxy)ethoxy]-](/img/structure/B71979.png)